3-Nitro-1-(octan-2-yl)-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry Research
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are fundamental scaffolds in the field of organic chemistry. britannica.com These aromatic compounds have garnered significant attention from researchers due to their versatile chemical reactivity and broad spectrum of biological activities. globalresearchonline.netresearchgate.net The pyrazole ring is a key structural component in numerous pharmaceuticals, agrochemicals, and dyes, underscoring its importance in medicinal and materials chemistry. globalresearchonline.netorientjchem.org
In contemporary organic chemistry, pyrazoles are recognized as "biologically privileged" structures, meaning they can interact with a wide range of biological targets to elicit diverse physiological responses. mdpi.com This has led to their extensive investigation and incorporation into a variety of therapeutic agents. nih.gov Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. pharmaguideline.commdpi.comnih.gov The success of pyrazole-containing drugs has fueled ongoing research into the synthesis of novel derivatives with enhanced efficacy and selectivity. researchgate.net
The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic and widely used method. mdpi.com Modern synthetic methodologies continue to be developed, focusing on efficiency, regioselectivity, and the introduction of diverse substituents to explore new chemical space and biological activities. orientjchem.orgorganic-chemistry.org The adaptability of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. orientjchem.org
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | Reference |
| Anti-inflammatory | Inhibition of inflammatory pathways, with some derivatives acting as COX-2 inhibitors. | pharmaguideline.com |
| Anticancer | Cytotoxic effects against various cancer cell lines through different mechanisms of action. | mdpi.comnih.gov |
| Antimicrobial | Activity against a range of bacteria and fungi. | mdpi.com |
| Antiviral | Inhibition of viral replication. | mdpi.com |
| Analgesic | Pain-relieving properties. | pharmaguideline.com |
Significance of Nitro-Substituted Pyrazoles in Chemical Synthesis and Theoretical Studies
The introduction of a nitro group onto the pyrazole ring significantly modifies its chemical and physical properties, leading to a class of compounds with unique applications, particularly in the field of energetic materials and as versatile synthetic intermediates. nih.gov The strong electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, making it susceptible to certain chemical transformations and imparting useful characteristics. smolecule.com
Nitro-substituted pyrazoles are key precursors in the synthesis of more complex heterocyclic systems and energetic compounds. nih.govmdpi.com They can undergo various reactions, such as nucleophilic aromatic substitution, reduction of the nitro group to an amino group, and participation in cycloaddition reactions, providing access to a wide range of functionalized pyrazole derivatives. smolecule.com The amino-pyrazoles derived from the reduction of nitro-pyrazoles are particularly valuable building blocks in medicinal chemistry. mdpi.com
From a theoretical standpoint, nitro-pyrazoles have been the subject of computational studies to understand their structure, stability, and energetic properties. nih.govresearchgate.net Density functional theory (DFT) calculations have been employed to investigate the bond dissociation energies, heats of formation, and detonation performance of various nitro-pyrazole isomers. researchgate.net These theoretical investigations are crucial for the rational design of new high-energy-density materials with a balance of performance and stability. acs.org The electronic properties of nitro-pyrazoles, such as their nonlinear optical properties, have also been explored through theoretical and experimental studies. nih.gov
Table 2: Applications of Nitro-Substituted Pyrazoles
| Application | Description | Reference |
| Energetic Materials | Used as components in explosives, propellants, and pyrotechnics due to their high energy content. | nih.gov |
| Synthetic Intermediates | Serve as versatile precursors for the synthesis of other functionalized pyrazoles and heterocyclic compounds. | nih.govmdpi.com |
| Theoretical Chemistry | Studied to understand their electronic structure, stability, and reactivity, aiding in the design of new molecules. | nih.govresearchgate.net |
| Medicinal Chemistry | Precursors to amino-pyrazoles, which are important scaffolds in drug discovery. | mdpi.com |
Structural Specificity of 3-Nitro-1-(octan-2-yl)-1H-pyrazole and its Research Relevance in Pyrazole Chemistry
This compound is a specific derivative of the pyrazole family, characterized by a nitro group at the 3-position and an octan-2-yl substituent at the 1-position of the pyrazole ring. smolecule.com This particular arrangement of substituents imparts distinct properties to the molecule. The electron-withdrawing nitro group at the 3-position influences the electronic distribution within the pyrazole ring, affecting its reactivity. smolecule.com The chiral octan-2-yl group attached to the nitrogen atom introduces a lipophilic character to the molecule, which can influence its solubility and interactions with biological systems. smolecule.com
The synthesis of 3-nitro-1H-pyrazole, the parent compound for this derivative, typically involves the nitration of pyrazole followed by a thermal or acid-catalyzed rearrangement of the initially formed 1-nitropyrazole. chemicalbook.com Subsequent N-alkylation with 2-octyl halide would lead to the target molecule. The presence of the octan-2-yl group makes this compound a chiral molecule, which could be of interest in stereoselective synthesis and biological studies.
While specific research dedicated solely to this compound is not extensively documented in the reviewed literature, its structure suggests potential areas of research relevance. The combination of the energetic nitro group and the long alkyl chain could be explored for applications in materials science. Furthermore, as a substituted nitro-pyrazole, it can serve as a model compound for studying the effects of bulky, chiral N-substituents on the chemical and physical properties of the pyrazole core. Its potential as a synthetic intermediate for the preparation of novel chiral amino-pyrazoles for medicinal chemistry applications is also a plausible area of investigation.
Table 3: Structural Features of this compound
| Feature | Description | Reference |
| Core Structure | Five-membered pyrazole ring with two adjacent nitrogen atoms. | smolecule.com |
| 3-Position Substituent | An electron-withdrawing nitro group (NO₂). | smolecule.com |
| 1-Position Substituent | A chiral, lipophilic octan-2-yl group. | smolecule.com |
| Potential Chirality | The presence of a stereocenter in the octan-2-yl group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-octan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-8-11(12-13)14(15)16/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXATOJMHBAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 3 Nitro 1 Octan 2 Yl 1h Pyrazole and Analogous Systems
Elucidation of Molecular Reaction Mechanisms and Key Intermediates
The reaction mechanisms for pyrazole (B372694) systems are diverse, often involving multiple steps and the formation of distinct intermediates. A common pathway for pyrazole synthesis is the (3+2) cyclocondensation, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. rrbdavc.org Mechanistic studies indicate that the stability of the enol form of the carbonyl compound is a crucial factor in these reactions. nih.gov
Another significant mechanism is the 1,3-dipolar cycloaddition between diazoalkanes and alkynes. nih.gov These reactions can proceed in a tandem sequence, for instance, an intramolecular 1,3-dipolar cycloaddition followed by a rearrangement to form spirocyclic pyrazoles. nih.govacs.org In some cases, zwitterionic structures have been identified as key intermediates, although they may not always lead to the final heterocyclic product via a simple one-step cyclization. mdpi.com
For functionalization reactions, mechanisms often involve the formation of radical intermediates. For example, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is initiated by the formation of a hydrazonyl radical. organic-chemistry.org Theoretical studies based on Molecular Electron Density Theory (MEDT) have been employed to explain unexpected reaction outcomes, such as the formation of a 5-nitropyrazole from the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene and a nitrylimine, which proceeds through a [3+2] cycloaddition followed by a unique elimination of chloroform (B151607) (CHCl3). nih.gov
Mechanistic Role of the Nitro Group in Pyrazole Reactivity (e.g., Electron-Withdrawing Effects, Electrophilic Centers)
The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the reactivity of the pyrazole ring. nih.govyoutube.com Its presence deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. nih.govmdpi.com The combined electron-withdrawing effect of the two adjacent nitrogen atoms and the nitro group reduces the electron density at the C3 and C5 positions, making them electrophilic centers susceptible to attack by nucleophiles. youtube.comnih.govresearchgate.netpharmaguideline.com Conversely, the C4 position becomes the preferred site for electrophilic substitution reactions like nitration and halogenation. nih.govresearchgate.netpharmaguideline.com
Computational studies using Density Functional Theory (DFT) help quantify these effects. The electrophilicity (ω) and nucleophilicity (N) indices, along with local reactivity descriptors like Parr functions, can predict the most reactive sites within the molecule. For instance, in reactions involving nitrylimines and nitropropenes, analysis of Parr functions correctly identifies the most electrophilic and nucleophilic centers, thereby predicting the regioselectivity of the cycloaddition. nih.gov
| Hydroxyl (-OH) | Can act as a strong electron-donating group and a catalytic site (proton donor). | Can lead to the highest conversions in specific catalytic reactions by participating directly in the mechanism. nih.gov | Hydroxyphenyl-pyrazoles nih.gov |
Analysis of Nucleophilic Additions and Cyclization Reactions on the Pyrazole Ring
The pyrazole scaffold features both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. nih.gov Nucleophilic addition reactions preferentially occur at the electron-deficient C3 and C5 carbons. nih.govnih.gov The pyrazole ring's moderate π-excess character generally disfavors nucleophilic aromatic substitution, and such reactions often require harsh conditions or the presence of a strong electron-withdrawing group and a catalyst. mdpi.com
Cyclization reactions are fundamental to the synthesis of the pyrazole ring itself.
Electrophilic Cyclization : A widely used method involves the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, readily prepared from hydrazines and propargyl aldehydes or ketones, can be cyclized using reagents like molecular iodine or copper(I) iodide to afford functionalized pyrazoles in high yields. acs.orgacs.org This method is tolerant of a wide range of functional groups, including both electron-withdrawing and electron-donating substituents. acs.orgacs.org
(3+2) Cycloaddition : This is a powerful strategy for constructing the five-membered pyrazole ring. nih.gov Reactions between nitrilimines and various dipolarophiles, such as alkenes, are classic examples. nih.gov A notable application is the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and nitrylimines, which proceeds via a [3+2] cycloaddition. nih.gov Theoretical studies show that while multiple reaction channels may be kinetically favorable, the reaction can exhibit high regioselectivity in practice. nih.gov
Detailed Studies of Intramolecular Rearrangements and Proton Sigmatropic Shifts
Intramolecular rearrangements are significant transformation pathways for pyrazole derivatives. A prominent example is the nih.govrsc.org-sigmatropic shift, which can involve the migration of various groups. nih.govacs.org
nih.govrsc.org-Sigmatropic Rearrangements : Thermal nih.govrsc.org-sigmatropic shifts in fused pyrazole systems, formed from intramolecular dipolar cycloadditions, can lead to ring contractions, yielding spirocyclic pyrazoles. nih.govacs.org Density functional theory (DFT) calculations have been crucial in understanding the energetics of these pathways, revealing that the transition state for the ring contraction can be significantly lower in energy compared to other potential rearrangement pathways, such as phenyl migration. nih.gov
Proton Sigmatropic Shifts (Tautomerism) : In N-unsubstituted pyrazoles, a rapid migration of a proton between the two ring nitrogen atoms occurs. rrbdavc.org This process, known as prototropic tautomerism, has been computationally studied to determine if it can be classified as a nih.govrsc.org-sigmatropic reaction analogous to the hydrogen shift in cyclopentadiene. psu.edursc.orgresearchgate.net However, detailed analysis suggests that these N-N proton migrations in aromatic azoles are distinct and fall outside the domain of the Woodward-Hoffmann rules. psu.edursc.org The energy barriers for these intramolecular proton transfers are calculated to be surprisingly high. psu.eduresearchgate.net
N-Nitropyrazole Rearrangement : DFT studies on the rearrangement of 3-substituted 1-nitro-1H-pyrazoles to their 5-nitro-1H-pyrazole isomers have shown a two-step mechanism. The transformation is proposed to initiate with a nih.govrsc.org-sigmatropic shift of the NO₂ group, followed by a nih.govrsc.org-sigmatropic proton shift. osi.lv
Kinetic and Thermodynamic Aspects of Reaction Pathways
The outcome of reactions involving pyrazoles is governed by both kinetic and thermodynamic factors. Kinetic studies, often employing techniques like NMR spectroscopy, have been used to investigate reaction rates and determine the order of reaction for pyrazole synthesis. researchgate.net
Kinetic Control : Reaction rates for pyrazole formation are sensitive to the nature of substituents on the reactants, the acidity (pH) of the medium, and temperature, with observed rate variations spanning up to 1000-fold. researchgate.net For example, in the condensation of 1,3-diketones with arylhydrazines, the reaction is first order in both reactants, and the rate-determining step can shift depending on the pH. researchgate.net
Thermodynamic Control : In some synthetic routes, thermodynamically favorable side reactions can compete with the desired pathway. For instance, the synthesis of donor-substituted pyrazoles from heteropropargyl precursors is challenged by side reactions like acetylene–allene isomerization. nih.gov Computational studies are invaluable for dissecting these competing pathways by calculating the energy profiles of intermediates and transition states.
Table 2: Calculated Energy Barriers for Pyrazole Reactions
| Reaction Type | System Studied | Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| [1s, 5s] Sigmatropic Shift | Fused pyrazole system (3a → 4a) | DFT (M062X/6–31+G(d,p)) | 25.3 | nih.gov |
| Michael Addition | Deprotonated nitromethane (B149229) to coumarin | DFT | 5.2 (21.7 kJ/mol) | rsc.org |
| Oxygen Migration (Nef-type) | Nitromethyl group (water-assisted) | DFT | 34.0 (142.4 kJ/mol) | rsc.org |
| Cyclization | Formation of pyrrolidine (B122466) ring | DFT | 2.8 (11.9 kJ/mol) | rsc.org |
Computational Chemistry and Theoretical Studies of 3 Nitro 1 Octan 2 Yl 1h Pyrazole
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Nitro-1-(octan-2-yl)-1H-pyrazole at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 combined with basis sets such as 6-311+G(d,p), are employed to determine its most stable three-dimensional arrangement (ground state geometry). researchgate.netnih.gov These calculations optimize the molecular geometry by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key energetic properties. The heat of formation (HOF), a crucial measure of a compound's stability, can be calculated using isodesmic reactions. researchgate.netnih.gov These are hypothetical reactions where the number and types of bonds are conserved, which allows for error cancellation and yields more accurate HOF values. For nitro-substituted pyrazoles, higher positive heats of formation often indicate a high energy density material. nih.gov While specific values for this compound are not published, calculations on related nitropyrazole structures provide a framework for such analysis. researchgate.netnih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazole (B372694) Ring (Note: This table presents typical bond lengths and angles for a pyrazole ring, as would be calculated for this compound. Actual values would vary slightly based on the specific substituents and computational level.)
| Parameter | Typical Value (Å or °) |
| N1-N2 Bond Length | 1.35 Å |
| N2-C3 Bond Length | 1.33 Å |
| C3-C4 Bond Length | 1.42 Å |
| C4-C5 Bond Length | 1.37 Å |
| C5-N1 Bond Length | 1.34 Å |
| N1-N2-C3 Angle | 112.0° |
| N2-C3-C4 Angle | 105.0° |
| C3-C4-C5 Angle | 106.0° |
| C4-C5-N1 Angle | 110.0° |
| C5-N1-N2 Angle | 107.0° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are the primary participants in chemical reactions. The HOMO, being the highest energy orbital with electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com
For this compound, the HOMO is expected to be distributed primarily over the pyrazole ring, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The analysis of the coefficients of atomic orbitals contributing to the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack. youtube.comnih.gov
Table 2: Illustrative FMO Energies for a Generic Nitropyrazole Derivative (Note: These are example values to illustrate the concept. The exact energies for this compound would require specific calculation.)
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity |
| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |
| HOMO-LUMO Gap | 5.4 eV | Indicator of kinetic stability and chemical reactivity |
Understanding the site of protonation is key to predicting a molecule's behavior in acidic media. Computational methods can determine the most likely protonation site by calculating the proton affinity (PA) for each potential basic center. For this compound, the potential protonation sites are the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group.
Calculations on similar nitro-substituted azoles have shown that while the parent pyrazole protonates on a ring nitrogen, the presence of a strongly electron-withdrawing nitro group significantly decreases the basicity of the ring. researchgate.net In many nitroazoles, the preferred site of protonation can shift to the nitro group itself. researchgate.net By calculating the energies of the protonated forms at each possible site, the most stable structure (the one with the lowest energy) can be identified. This analysis involves optimizing the geometry of each protonated species and comparing their total energies. The energies of the lone pair orbitals on the nitrogen atoms also provide insight into their relative basicity, with higher energy lone pairs being more available for donation to a proton.
Conformational Analysis and Tautomeric Equilibria using Computational Methods
The presence of a flexible octan-2-yl group attached to the pyrazole ring means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. The chiral center at the second position of the octyl group adds another layer of complexity. Computational methods can identify the lowest-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's average shape and flexibility in different environments. rsc.org
For pyrazoles that are unsubstituted on a nitrogen atom, annular tautomerism is a key consideration. This involves the migration of a proton between the two ring nitrogens. nih.govnih.govfu-berlin.de However, in this compound, the N1 position is substituted with the octyl group, which locks the tautomeric form and prevents this type of equilibrium. The focus of conformational analysis therefore shifts to the rotation of the octyl chain and the nitro group relative to the pyrazole ring. rsc.org
Simulation of Intermolecular Interactions and Crystal Packing Phenomena
While gas-phase calculations provide insight into the properties of an isolated molecule, the behavior of this compound in the solid state is governed by intermolecular interactions. Computational simulations can predict how molecules will pack in a crystal lattice. This is particularly relevant for understanding physical properties like density and melting point.
For pyrazole derivatives, hydrogen bonding (if N-H groups are present) and π-π stacking interactions between the aromatic rings are significant forces that direct crystal packing. nih.govresearchgate.net In the case of this compound, intermolecular forces would be dominated by van der Waals interactions from the long alkyl chain and dipole-dipole interactions involving the polar pyrazole ring and the highly polar nitro group. Simulations can model these interactions to predict the most stable crystal polymorphs and provide insights into the material's density, a critical parameter for applications such as energetic materials. researchgate.net
Computational Design Principles for Pyrazole Derivatives and Catalytic Systems
The computational study of this compound contributes to a broader understanding of how structural modifications affect the properties of pyrazole derivatives. This knowledge is essential for the rational design of new molecules with tailored functions. eurasianjournals.comresearchgate.net For instance, by systematically varying substituents on the pyrazole core in silico, researchers can build structure-activity relationship (SAR) models. nih.govnih.gov
In catalysis, pyrazoles are used as ligands in organometallic complexes. Computational docking and molecular dynamics simulations can predict how a pyrazole-based ligand like this compound might bind to a metal center and how the electronic properties of the nitro and octyl groups would influence the catalytic activity of the resulting complex. researchgate.netrsc.org These computational approaches allow for the high-throughput screening of potential catalyst candidates, accelerating the discovery of new and more efficient catalytic systems. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Nitro-1-(octan-2-yl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the protons on the pyrazole (B372694) ring and the octan-2-yl side chain. The two protons on the pyrazole ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the adjacent nitro group. The protons of the octan-2-yl group would appear in the aliphatic region, showing complex splitting patterns due to coupling between neighboring protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrazole ring would appear at distinct chemical shifts, with the carbon atom bearing the nitro group (C3) being significantly shifted. The eight carbon atoms of the octan-2-yl chain would also be resolved.
¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct insight into the electronic environment of the three nitrogen atoms within the pyrazole ring and the nitro group. The chemical shifts of the pyrazole nitrogens confirm the substitution pattern, while the nitro group nitrogen signal appears in a characteristic downfield region.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to trace the connections within the octan-2-yl chain and the pyrazole ring. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.
A study on related N-substituted pyrazoles provided the following expected chemical shift ranges. mdpi.com
| Atom | Expected Chemical Shift (ppm) |
| Pyrazole H4 | 6.20 - 6.40 |
| Pyrazole H5 | 7.40 - 7.90 |
| Octan-2-yl CH | Multiplet, region varies |
| Octan-2-yl CH₂ | Multiplets, region varies |
| Octan-2-yl CH₃ | Multiplets, region varies |
| Pyrazole C3 | Varies, influenced by NO₂ |
| Pyrazole C4 | 106 - 108 |
| Pyrazole C5 | 130 - 140 |
| Octan-2-yl Carbons | Aliphatic region |
The positions of the substituents have a predictable effect on the NMR signals. The electron-withdrawing nitro group at the C3 position causes a downfield shift (to a higher ppm value) for the adjacent ring protons (H4 and H5) and carbons compared to an unsubstituted pyrazole. The attachment of the bulky octan-2-yl group at the N1 position also influences the electronic environment and can cause steric hindrance, which may be observable through changes in chemical shifts and through-space interactions detected in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
Analysis of the coupling constants (J-values) between the pyrazole ring protons provides further structural confirmation. The magnitude of the coupling constant between H4 and H5 is characteristic of the pyrazole ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light corresponds to specific bond stretches, bends, and twists. These vibrational frequencies act as a molecular fingerprint.
For this compound, key vibrational modes include:
N-O Stretching: The nitro group exhibits strong, characteristic symmetric and asymmetric stretching vibrations.
C-H Stretching: The octan-2-yl group shows multiple sharp peaks in the aliphatic C-H stretching region.
C=N and N-N Stretching: The pyrazole ring displays characteristic stretching vibrations for its carbon-nitrogen and nitrogen-nitrogen bonds.
Based on data for the parent 3-nitropyrazole molecule, the following table summarizes the expected key vibrational frequencies. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric NO₂ Stretch | ~1550 | IR, Raman |
| Symmetric NO₂ Stretch | ~1350 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=N Stretch (ring) | 1500 - 1600 | IR, Raman |
| N-N Stretch (ring) | 900 - 1200 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₉N₃O₂, corresponding to a molecular weight of 225.29 g/mol . smolecule.com In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 225.
The fragmentation of nitropyrazole derivatives often follows predictable pathways. researchgate.net Common fragmentation patterns for this compound would likely include:
Loss of the Nitro Group: Cleavage of the C-NO₂ bond to produce a fragment ion at [M - 46]⁺.
Loss of the Octyl Side Chain: Fragmentation of the N-C bond of the octan-2-yl group, leading to various hydrocarbon fragments and a nitropyrazole cation.
Ring Cleavage: Subsequent fragmentation of the pyrazole ring itself.
| Ion | Description | Expected m/z |
| [C₁₁H₁₉N₃O₂]⁺ | Molecular Ion | 225 |
| [C₁₁H₁₉N]⁺ | Loss of NO₂ | 179 |
| [C₃H₂N₃O₂]⁺ | Loss of octene from side chain | 112 |
| [C₈H₁₇]⁺ | Octyl cation | 113 |
X-ray Crystallography for Definitive Solid-State Structural Characterization
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
For a compound like 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, crystallographic analysis showed that the pyrazole and phenyl rings were not coplanar, forming a significant dihedral angle. researchgate.net Similarly, for this compound, the octan-2-yl chain would likely adopt a specific conformation relative to the planar pyrazole ring to minimize steric strain.
A crystallographic study of this compound would provide a wealth of structural data.
Bond Lengths: The C-N and N-N bond lengths within the pyrazole ring would confirm its aromatic character. The C-NO₂ bond length would be consistent with that of other nitro-aromatic compounds. Typical C-N bond distances in pyrazole rings are around 1.33 Å.
Bond Angles: The internal angles of the five-membered pyrazole ring would be close to the ideal 108 degrees, with some distortion due to the substituents. The bond angles around the sp²-hybridized carbon of the nitro group and the sp³-hybridized carbons of the octyl chain would also be determined.
| Parameter | Description |
| Bond Lengths | Distances between atomic nuclei (e.g., C-N, N-O, C-C). |
| Bond Angles | Angles formed by three connected atoms (e.g., C-N-N, O-N-O). |
| Torsion Angles | Dihedral angles defining the rotation around a bond (e.g., C4-C3-N1-C(octyl)). |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound, featuring a pyrazole ring, a nitro group, and an octyl chain, suggests the potential for several types of intermolecular interactions that would govern its solid-state packing and physical properties. However, specific crystallographic or computational studies to confirm and quantify these interactions for this compound are not currently available in the public domain.
Hydrogen Bonding: The primary sites for hydrogen bonding in this molecule are the oxygen atoms of the nitro group and the nitrogen atom at the 2-position of the pyrazole ring, which can act as hydrogen bond acceptors. While the molecule itself lacks a classic hydrogen bond donor (like an N-H or O-H group), it can form weak C-H···O and C-H···N hydrogen bonds with neighboring molecules. The hydrogens on the pyrazole ring and the octyl chain could potentially act as donors in these weak interactions. For related nitro-substituted pyrazole compounds, hydrogen bonding networks are known to be significant in their crystal structures, often influencing melting points and solubility. nih.gov
Due to the lack of specific experimental data, a table of interaction energies, distances, and angles for this compound cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the pyrazole ring and the nitro group. The UV-Vis spectrum of the parent pyrazole molecule in the gas phase shows absorption below 250 nm. researchgate.netnist.gov The introduction of a nitro group, a strong chromophore and auxochrome, would be expected to significantly influence the spectrum.
Expected Electronic Transitions:
π → π* Transitions: These transitions, typically of high intensity, are expected to arise from the promotion of electrons from the π bonding orbitals of the pyrazole ring to the corresponding anti-bonding orbitals. The conjugation of the nitro group with the pyrazole ring would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrazole.
n → π* Transitions: A lower intensity absorption, corresponding to the promotion of a non-bonding electron from an oxygen or nitrogen atom to a π* anti-bonding orbital, is also anticipated. These are often observed as a shoulder on the main absorption peak or as a separate band at a longer wavelength.
Without experimental or theoretically calculated spectra for this compound, it is not possible to provide specific data on its absorption maxima (λmax) or molar absorptivity (ε).
Data Table: Theoretical UV-Vis Absorption Data
| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | Data Not Available | Data Not Available |
| n → π | Data Not Available | Data Not Available |
| No published experimental or theoretical UV-Vis data for this compound are available. |
Functionalization and Derivatization Strategies for 3 Nitro 1 Octan 2 Yl 1h Pyrazole
Regioselective Functionalization of the Pyrazole (B372694) Ring
The pyrazole ring in 3-Nitro-1-(octan-2-yl)-1H-pyrazole is an electron-deficient system due to the strong electron-withdrawing nature of the nitro group at the C3 position. This electronic characteristic is a primary determinant of its reactivity, particularly in functionalization reactions. The presence of the bulky octan-2-yl group at the N1 position introduces steric factors that also influence the regiochemical outcome of these transformations.
C-H Activation and Direct Derivatization
Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, including pyrazoles. For nitropyrazoles, the electron-withdrawing nitro group renders the ring's C-H bonds more acidic and thus more susceptible to activation. koreascience.kr In the case of this compound, the C4 and C5 positions are the primary targets for direct derivatization.
The electronic influence of the nitro group tends to make the C5 position the most acidic and reactive site for C-H functionalization. koreascience.kr However, the steric hindrance imposed by the adjacent octan-2-yl group at the N1 position could direct the reaction towards the more accessible C4 position. Transition-metal-catalyzed C-H arylation, for instance, provides a pathway to 5-aryl-4-nitro-1H-pyrazoles. acs.org The choice of catalyst, directing group, and reaction conditions can be tuned to achieve the desired regioselectivity, offering a divergent approach to functionalized pyrazoles. acs.orgnih.gov
Table 1: Potential C-H Activation Reactions for this compound
| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Expected Product | Reference |
|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂, PPh₃, Ag₂CO₃, Aryl Halide | C4 or C5 | 1-(Octan-2-yl)-3-nitro-4-aryl-1H-pyrazole or 1-(Octan-2-yl)-3-nitro-5-aryl-1H-pyrazole | koreascience.kracs.org |
| Allylation | Rh(III) catalyst, Allyl Bromide | C5 (electronically favored) | 1-(Octan-2-yl)-5-allyl-3-nitro-1H-pyrazole | researchgate.net |
| Alkynylation | Pd catalyst, CuI, Alkynyl Bromide | C5 | 1-(Octan-2-yl)-3-nitro-5-alkynyl-1H-pyrazole | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
The functionalization of the pyrazole ring can also be achieved through classical electrophilic and nucleophilic substitution reactions. The inherent electronic properties of the 3-nitropyrazole core dictate the feasibility and regioselectivity of these transformations.
Electrophilic Substitution: The pyrazole system is generally amenable to electrophilic substitution reactions, which typically occur at the C4 position. nih.govrrbdavc.org However, the presence of the deactivating nitro group at C3 significantly reduces the ring's nucleophilicity, making electrophilic substitution more challenging compared to unsubstituted pyrazoles. Reactions such as nitration or halogenation, if they proceed, are expected to predominantly yield the C4-substituted product. For instance, nitration of N-alkyl-4-bromopyrazoles can result in nitration at the 3- and/or 5-positions, demonstrating the complex interplay of substituents. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 3-nitropyrazole ring makes it a prime candidate for nucleophilic aromatic substitution. nih.gov While the nitro group itself can be displaced (see section 6.2), other leaving groups installed on the ring can also be readily substituted by nucleophiles. The presence of the nitro group at C3 strongly activates the C5 position towards nucleophilic attack. If a suitable leaving group (e.g., a halogen) is present at the C5 position, it can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. Studies on related dinitropyrazoles show that nucleophilic substitution of a nitro group occurs regioselectively. researchgate.netresearchgate.net
Table 2: Electrophilic and Nucleophilic Substitution Reactions
| Reaction Type | Reagents | Position | Product Example | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂, Acetic Acid | C4 | 4-Bromo-3-nitro-1-(octan-2-yl)-1H-pyrazole | researchgate.net |
| Nucleophilic Substitution (on a 5-halo precursor) | NaN₃, DMF | C5 | 5-Azido-3-nitro-1-(octan-2-yl)-1H-pyrazole | researchgate.net |
| Nucleophilic Substitution (on a 5-halo precursor) | CH₃ONa, CH₃OH | C5 | 5-Methoxy-3-nitro-1-(octan-2-yl)-1H-pyrazole | researchgate.net |
Chemical Transformations of the Nitro Group for Diverse Functionalities
The nitro group at the C3 position is not merely a modulator of ring reactivity but also a versatile functional handle that can be transformed into a variety of other substituents. The most significant of these transformations is its reduction to an amino group.
The conversion of nitropyrazoles to their corresponding aminopyrazoles is a well-documented and efficient process. researchgate.net This reduction can be accomplished using several methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas, or transfer hydrogenation conditions. researchgate.net Electrochemical methods, utilizing mediators such as titanium(III) chloride, also provide a selective route to the amine. acs.org The resulting 1-(octan-2-yl)-1H-pyrazol-3-amine is a key intermediate, as the amino group can be further derivatized to introduce a wide array of functionalities. For example, it can undergo diazotization followed by substitution, acylation, or serve as a nucleophile in condensation reactions to build more complex molecular architectures.
Table 3: Methods for the Reduction of the Nitro Group
| Method | Reagents/Conditions | Product | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 1-(Octan-2-yl)-1H-pyrazol-3-amine | Clean reaction, high yield | researchgate.net |
| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Raney Nickel | 1-(Octan-2-yl)-1H-pyrazol-3-amine | Avoids use of pressurized H₂ gas | researchgate.net |
| Electrochemical Reduction | TiCl₃ mediator, acidic electrolyte, <10 °C | 1-(Octan-2-yl)-1H-pyrazol-3-amine | High selectivity, mild conditions | acs.org |
| Chemical Reduction | SnCl₂, HCl | 1-(Octan-2-yl)-1H-pyrazol-3-amine | Classic, reliable method | biointerfaceresearch.com |
Synthetic Routes to Poly-substituted and Fused Pyrazole Derivatives
The functionalized derivatives of this compound serve as valuable building blocks for the synthesis of more complex poly-substituted and fused pyrazole systems. These advanced structures are of significant interest in various fields of chemistry.
Poly-substituted Pyrazoles: Starting from the C-H functionalized or amino-pyrazole intermediates, a second or third substituent can be introduced onto the pyrazole ring. For example, a 4-bromo-1-(octan-2-yl)-1H-pyrazol-3-amine intermediate could undergo a Suzuki or Stille coupling at the C4 position and subsequent modification of the amino group at C3, leading to a tri-substituted pyrazole. The synthesis of tetra-substituted pyrazoles can also be achieved through cycloaddition reactions of appropriately substituted hydrazones with nitro-olefins. orientjchem.org
Fused Pyrazole Derivatives: Fused heterocyclic systems containing a pyrazole ring often exhibit important biological and material properties. nih.gov The 1-(octan-2-yl)-1H-pyrazol-3-amine intermediate is a key precursor for constructing fused systems like pyrazolo[3,4-d]pyrimidines. Condensation of this aminopyrazole with various 1,3-dielectrophiles, such as β-ketoesters or malonates, can lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, if a carboxyl or cyano group is introduced at the C4 position alongside the C3-amino group, intramolecular cyclization or condensation with binucleophiles can yield a range of fused pyrazoles. For instance, pyrazolo[4,3-c]pyrazoles have been synthesized from suitably substituted pyrazole precursors. researchgate.net
Table 4: Examples of Synthetic Routes to Advanced Derivatives
| Starting Material | Reagents/Reaction | Product Class | Example Product | Reference |
|---|---|---|---|---|
| 1-(Octan-2-yl)-1H-pyrazol-3-amine | Ethyl acetoacetate, cyclocondensation | Fused Pyrazole (Pyrazolo[3,4-d]pyrimidine) | 5-Methyl-1-(octan-2-yl)-1,6-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| 4-Formyl-1-(octan-2-yl)-1H-pyrazol-3-amine | Guanidine, cyclocondensation | Fused Pyrazole (Pyrazolo[4,3-d]pyrimidine) | 1-(Octan-2-yl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine | biointerfaceresearch.comnih.gov |
| 4-Bromo-1-(octan-2-yl)-1H-pyrazol-3-amine | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Poly-substituted Pyrazole | 4-Aryl-1-(octan-2-yl)-1H-pyrazol-3-amine | acs.org |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield Range | Advantages | References |
|---|---|---|---|---|
| Four-component reaction | Neutral conditions, room temp | 50-80% | Modular, no purification needed | |
| Alkylation | NaH/DMF, alkyl halide | 20-40% | Direct N-functionalization |
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- NMR identifies alkyl chain integration (e.g., octan-2-yl methyl protons at ~0.8–1.5 ppm) and pyrazole ring protons (6.5–8.5 ppm) .
- NMR confirms nitration (C-NO at ~140–150 ppm) and alkylation (C-O at ~60–70 ppm).
- X-ray Crystallography : Resolves tautomerism (e.g., 3- vs. 5-substitution) and crystal packing .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: 224.1399).
Advanced: How can tautomeric forms of nitro pyrazoles be distinguished analytically?
Methodological Answer:
Tautomerism (e.g., 3-nitro vs. 5-nitro) is resolved via:
- Single-crystal X-ray diffraction : Directly visualizes substituent positions (e.g., 3-(4-fluorophenyl)-1H-pyrazole vs. 5-substituted isomer ).
- Solid-state NMR : Detects chemical environment differences in crystalline phases.
- Mercury Software Analysis (): Compares packing patterns and hydrogen-bonding motifs to reference structures.
Advanced: How to address low yields in N-alkylation of nitro pyrazoles?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen .
- Base strength : Use stronger bases (e.g., KOtBu) to deprotonate the pyrazole ring efficiently.
- Temperature control : Slow addition of alkylating agents at −5°C minimizes side reactions (e.g., polyalkylation) .
Basic: What functional group transformations are feasible for this compound?
Methodological Answer:
- Nitro reduction : Catalytic hydrogenation (H, Pd/C) or NaBH/NiCl yields 3-amino derivatives .
- Electrophilic substitution : Nitration/sulfonation at C-4 position (directed by nitro group’s meta-effect).
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl/heteroaryl substitution.
Advanced: How do steric effects influence crystal packing in alkylated nitro pyrazoles?
Methodological Answer:
- Octan-2-yl chain : Introduces steric bulk, reducing π-π stacking and favoring van der Waals interactions.
- Mercury Analysis (): Calculate void volumes and packing coefficients to predict crystallinity. For example, longer alkyl chains (e.g., octan-2-yl vs. methyl) increase lattice flexibility, lowering melting points .
Basic: What purification methods are optimal for nitro pyrazole derivatives?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for moderate polarity.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for X-ray analysis .
- Extraction : Ethyl acetate/water partitions remove unreacted starting materials .
Advanced: How to resolve contradictions in reported spectroscopic data for nitro pyrazoles?
Methodological Answer:
- Cross-validate techniques : Compare NMR (solution) with IR (solid) and X-ray (crystalline) data .
- Solvent effects : Note that NMR shifts vary with solvent (e.g., CDCl vs. DMSO-d).
- Dynamic effects : Tautomerism in solution may cause peak splitting; use variable-temperature NMR .
Advanced: What computational tools predict reactivity of nitro pyrazoles in substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states for nitration or alkylation to identify regioselectivity.
- Mercury’s Materials Module (): Screen intermolecular interactions (e.g., hydrogen bonds) to guide synthetic routes.
- Mogul/IsoStar : Validate bond lengths/angles against crystallographic databases .
Basic: What safety protocols are critical when handling nitro pyrazoles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
